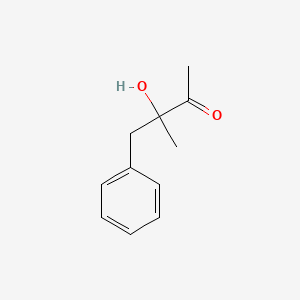

3-Hydroxy-3-methyl-4-phenylbutan-2-one

説明

Contextual Significance in Organic Synthesis and Reaction Development

While specific, high-impact applications of 3-Hydroxy-3-methyl-4-phenylbutan-2-one in complex organic syntheses are not widely reported in prominent literature, its structure is emblematic of products derived from key synthetic transformations. The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, is a classic method for the synthesis of β-hydroxy ketones. wikipedia.org The structure of this compound suggests it could be a potential product of a crossed aldol reaction between a ketone and an α-phenylated ketone or aldehyde, followed by methylation. The study of such specific aldol products contributes to a deeper understanding of stereoselectivity and reaction control in these crucial transformations.

Overview of Structural Features and Synthetic Interest

This compound possesses a unique combination of functional groups and stereocenters that make it an interesting target for synthetic chemists. Its key structural features include a ketone, a tertiary alcohol, and a phenyl group. The presence of a chiral center at the carbon bearing the hydroxyl and methyl groups introduces the possibility of stereoisomers, making its stereoselective synthesis a relevant challenge. The juxtaposition of the hydroxyl and carbonyl groups also allows for potential intramolecular interactions that can influence the molecule's conformation and reactivity.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

Scope of Academic Research Endeavors

Academic research specifically focused on this compound appears to be limited. Publicly accessible chemical databases confirm its existence and provide basic structural information. However, a comprehensive body of scholarly articles detailing its synthesis, reactivity, and potential applications is not apparent. Much of the related research has concentrated on its close analog, 3-Hydroxy-4-phenylbutan-2-one, for which various enantioselective syntheses have been developed. researchgate.netresearchgate.net The exploration of the methylated derivative could represent a niche area for future research, potentially investigating the impact of the additional methyl group on the compound's properties and reactivity.

Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-3-methyl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRMAAJDFACPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536152 | |

| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-76-1 | |

| Record name | 3-Hydroxy-3-methyl-4-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54123-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy 3 Methyl 4 Phenylbutan 2 One and Its Structural Analogs

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining specific isomers of chiral molecules. Various strategies have been developed to control the stereochemistry of reactions, including the use of chiral catalysts, auxiliaries, and specific reaction conditions.

Asymmetric Catalysis in α,β-Epoxyketone Formation and Subsequent Transformations

A powerful strategy for synthesizing chiral β-hydroxy ketones involves the asymmetric epoxidation of α,β-unsaturated ketone precursors to form chiral α,β-epoxyketones. These epoxyketones are versatile intermediates that can be transformed into a variety of functionalized molecules. nih.govresearchgate.net

The development of efficient and environmentally benign catalysts is a key challenge. Iron, being an abundant and non-toxic transition metal, has emerged as a promising candidate. nih.gov Research has demonstrated that a combination of Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) and novel phenanthroline ligands can effectively catalyze the asymmetric epoxidation of acyclic β,β-disubstituted enones. nih.govacs.org This method yields highly enantioenriched α,β-epoxyketones with enantiomeric excess (ee) up to 92%. nih.govacs.org These chiral epoxides can then be rearranged using a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), to produce functionalized β-ketoaldehydes bearing an all-carbon quaternary center with minimal loss of enantiomeric purity. nih.gov

Another significant approach utilizes phase-transfer catalysis (PTC) with hybrid amide-based Cinchona alkaloids as catalysts. nih.govacs.org This method has been successfully applied to the asymmetric epoxidation of various α,β-unsaturated ketones, achieving excellent yields (up to 99%) and enantioselectivities (up to >99% ee). nih.gov A key advantage of this system is the low catalyst loading required (as low as 0.5 mol %) and the potential for catalyst recycling over multiple cycles without loss of activity. nih.govacs.org The high enantioselection is attributed to a proposed transition state where the catalyst interacts with the enone substrate through π-π stacking and hydrogen bonding, directing the approach of the oxidant to one face of the double bond. nih.govacs.org

| Catalyst System | Substrate Type | Oxidant | Key Feature | Yield (%) | ee (%) | Ref |

| Fe(OTf)₂ / Phenanthroline Ligand | Acyclic β,β-disubstituted enones | H₂O₂ | Access to previously difficult substrate classes | up to 86 | up to 92 | nih.gov |

| Amide-based Cinchona Alkaloids (PTC) | α,β-Unsaturated ketones (e.g., Chalcones) | H₂O₂ | Low catalyst loading (0.5 mol%), short reaction times | up to 99 | >99 | nih.gov |

| Chiral La-BINOL-Ph₃P=O complex | Enone (1-Phenyl-3-buten-2-one) | t-Butyl hydroperoxide | Highly enantioselective synthesis of an odorant | ~90 | 97 | researchgate.net |

Hydrogenolysis of α,β-Epoxyketones in Chiral Synthesis

Following the formation of a chiral α,β-epoxyketone, a subsequent key transformation is the hydrogenolysis of the epoxide ring. This reaction cleaves a C-O bond and adds hydrogen, effectively converting the epoxyketone into the desired β-hydroxy ketone.

An efficient and highly enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, a close structural analog of the target compound, exemplifies this process. researchgate.netresearchgate.net In this synthesis, the precursor (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one, obtained with 97% ee via asymmetric epoxidation, is subjected to reduction. researchgate.netresearchgate.net The hydrogenolysis is carried out in the presence of a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netresearchgate.net This step proceeds in high yield (~80%) and maintains a high degree of enantiomeric excess (more than 90% ee), demonstrating that the hydrogenolysis occurs with high stereochemical fidelity. researchgate.netresearchgate.net The term hydrogenolysis broadly refers to the cleavage of chemical bonds by hydrogen, and it is a crucial tool for removing protecting groups and reducing certain functional groups in organic synthesis. thieme-connect.de

Diastereoselective and Enantioselective Reductions of Precursor Enones

An alternative to the epoxidation-hydrogenolysis sequence is the direct stereoselective reduction of the carbon-carbon double bond in a precursor enone. This approach, often termed conjugate reduction or 1,4-reduction, can establish the desired stereochemistry at the β-carbon.

The stereoselective reduction of α,β-unsaturated ketones is a critical transformation, particularly in the synthesis of biologically important molecules like steroids. nih.gov For instance, the palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones has been studied to achieve 5β-selectivity, which corresponds to a specific diastereomer. nih.gov The use of additives, such as ionic liquids derived from natural carboxylic acids, can significantly improve the stereoselectivity of the reduction compared to using a standard organic solvent alone. nih.gov While not directly on the target molecule, these studies highlight the principle of using specific catalyst systems and additives to control the diastereoselectivity of enone reduction.

Enantioselective reductions can also be achieved. For example, the synthesis of optically active 3-hydroxy-4-phenyl-2-butanone has been explored via Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether intermediate, which is conceptually related to the reduction of the enone system. researchgate.net This method yielded the (R)-isomer with 80% ee and the (S)-isomer with 62% ee, showcasing the potential of asymmetric catalysis to directly install the hydroxyl group and create the chiral center. researchgate.net

Application of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries represents a classical and effective strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

In polymer-supported organic synthesis, chiral auxiliaries can be attached to a solid support. scispace.com This approach facilitates purification, as the resin-bound species can be easily filtered off from the reagents and solvents. For example, chiral auxiliaries like 1,2-O-cyclohexylidene-α-xylofuranose have been attached to a polystyrene resin and used in the asymmetric synthesis of α-hydroxy acids via a Grignard reaction. scispace.com While this example produces an α-hydroxy acid rather than a β-hydroxy ketone, it illustrates the core concept of using a recoverable chiral moiety to induce asymmetry. The auxiliary not only directs the stereoselective formation of the new chiral center but can also function as a linker to the solid support. scispace.com

Beyond auxiliaries, the broader field of asymmetric catalysis offers a plethora of options. Catalytic systems can range from transition-metal complexes with chiral ligands to purely organic molecules (organocatalysts). mdpi.com For instance, chiral palladium complexes are used for the asymmetric arylation of α-keto imines to produce chiral α-amino ketones. rsc.org The development of novel, highly efficient, and selective chiral catalysts remains a vibrant area of research, enabling the synthesis of complex chiral molecules with high precision. mdpi.com

Classical and Modern Chemical Synthesis Routes

Alongside stereoselective methods, classical reactions remain fundamental for constructing the carbon skeleton of target molecules. Grignard reactions, discovered over a century ago, are a cornerstone of C-C bond formation.

Grignard Reagent Addition Strategies to Dicarbonyl Precursors

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. libretexts.orglibretexts.org This reaction is a versatile method for creating alcohols with new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com To synthesize a tertiary alcohol like 3-Hydroxy-3-methyl-4-phenylbutan-2-one, a Grignard reagent can be added to a ketone.

Specifically, for the synthesis of β-hydroxyketones, a relevant strategy involves the addition of a Grignard reagent to a β-dicarbonyl compound. Research has shown that various β-hydroxyketones can be prepared by reacting Grignard reagents with 2,4-pentanedione. researchgate.net In this reaction, one of the carbonyl groups of the diketone is attacked by the carbanion from the Grignard reagent. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxyketone. libretexts.org

This method has been used to synthesize a range of β-hydroxyketones with different substituents. researchgate.net The regioselectivity of the Grignard addition to the β-diketone can be controlled, for instance, by using additives like isopropylmagnesium chloride, which promotes unilateral addition to afford β-tertiary hydroxyl ketones. researchgate.net

| Grignard Reagent | Dicarbonyl Precursor | Product Type | Yield (%) | Ref |

| Benzylmagnesium chloride | 2,4-Pentanedione | β-Hydroxyketone | 60-75 | researchgate.net |

| o-Xylylmagnesium chloride | 2,4-Pentanedione | β-Hydroxyketone | 60-75 | researchgate.net |

| p-Xylylmagnesium chloride | 2,4-Pentanedione | β-Hydroxyketone | 60-75 | researchgate.net |

| Phenylmagnesium bromide | 2,4-Pentanedione | β-Hydroxyketone | Lower Yields | researchgate.net |

| α-Naphthylmagnesium bromide | 2,4-Pentanedione | No β-Hydroxyketone formed | 0 | researchgate.net |

This approach provides a direct route to the core structure of the target molecule, forming the tertiary alcohol and the β-hydroxyketone motif in a single key step.

Acid-Catalyzed Condensation Reactions with Carbonyl Compounds

Acid-catalyzed condensation reactions, particularly the aldol (B89426) condensation, represent a fundamental strategy for forming carbon-carbon bonds and are pivotal in the synthesis of β-hydroxy ketones and their derivatives. organic-chemistry.orglibretexts.org This methodology is applicable for the synthesis of structural analogs of this compound, typically by reacting an enolizable ketone with an aldehyde.

A common route to a key precursor involves the acid-catalyzed reaction between benzaldehyde (B42025) and 2-butanone (B6335102). In this process, the acid catalyst, such as hydrochloric acid or sulfuric acid, serves a dual role. It protonates the carbonyl oxygen of 2-butanone, facilitating its tautomerization to the more nucleophilic enol form. Simultaneously, the acid activates the benzaldehyde by protonating its carbonyl group, rendering it a more potent electrophile for the subsequent nucleophilic attack by the enol. The reaction involving the unsymmetrical 2-butanone preferentially proceeds via attack at the more substituted alpha-carbon, leading to the formation of the α,β-unsaturated ketone, 3-methyl-4-phenyl-3-buten-2-one, following a dehydration step. wikipedia.org

This initial aldol addition product, a β-hydroxy ketone, readily dehydrates under the acidic and often heated reaction conditions to yield the more stable conjugated system. libretexts.org The conditions for this reaction can be finely tuned, including the concentration of the acid catalyst and the temperature, to optimize the yield of the unsaturated ketone intermediate. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Key Mechanistic Steps | Typical Product |

|---|---|---|---|---|

| Benzaldehyde | 2-Butanone | HCl, H₂SO₄ | Enol formation, Nucleophilic attack, Dehydration | 3-Methyl-4-phenyl-3-buten-2-one |

| Benzaldehyde | Acetone (B3395972) | Base or Acid | Enolate/Enol formation, Nucleophilic attack | 4-Hydroxy-4-phenylbutan-2-one |

Similarly, the reaction between benzaldehyde and acetone can be used to produce 4-hydroxy-4-phenylbutan-2-one, another structural analog. researchgate.net This crossed aldol reaction exemplifies the direct synthesis of a β-hydroxy ketone which, under milder conditions, may not undergo spontaneous dehydration.

Catalytic Hydrogenation of Unsaturated Ketone Intermediates

Catalytic hydrogenation is a crucial reduction method widely employed in organic synthesis to saturate double bonds. hmdb.ca In the context of synthesizing analogs of this compound, this technique is applied to the α,β-unsaturated ketone intermediates, such as 3-methyl-4-phenyl-3-buten-2-one, produced from the condensation reactions described previously.

The process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. Heterogeneous catalysts are commonly used, with palladium on carbon (Pd/C) being a frequent choice due to its efficiency and selectivity. The reaction selectively reduces the alkene functionality while leaving the ketone carbonyl group and the aromatic phenyl ring intact. This yields the corresponding saturated ketone, 3-methyl-4-phenylbutan-2-one.

An alternative and more direct synthesis of the target compound, 3-hydroxy-4-phenylbutan-2-one, also employs catalytic hydrogenation but starts from a different intermediate. An efficient enantioselective synthesis has been developed that involves the hydrogenolysis of an α,β-epoxyketone. researchgate.net In this pathway, the optically active (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one is reduced in the presence of a Pd/C catalyst and hydrogen gas. researchgate.net This reaction cleaves the epoxide ring to generate the hydroxyl group, affording (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in high yield and enantiomeric excess. researchgate.net

| Substrate | Catalyst | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3,4-Epoxy-4-phenylbutan-2-one | 5 mol% Pd/C | H₂ (3 bar) | THF | 3-Hydroxy-4-phenylbutan-2-one | researchgate.net |

| 3-Methyl-4-phenyl-3-buten-2-one | Pd/C | H₂ | Various (e.g., Ethanol, THF) | 3-Methyl-4-phenylbutan-2-one | General Methodology |

Derivatization from Phenylacetaldehyde (B1677652) or Iodoalkenes (referring to similar compounds)

The synthesis of β-hydroxy ketones and their analogs can also be approached through derivatization from alternative starting materials like phenylacetaldehyde. Phenylacetaldehyde is an aldehyde that possesses two α-hydrogens, making it a suitable component for aldol condensation reactions where it can act as the nucleophilic enolate partner. byjus.com

A plausible synthetic route to a structural analog involves a crossed aldol reaction between phenylacetaldehyde and a ketone, such as acetone. In a base-catalyzed mechanism, the base would abstract an α-hydrogen from phenylacetaldehyde to form a resonance-stabilized enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent protonation step would yield the β-hydroxy ketone product, 4-hydroxy-3-phenylbutan-2-one. This strategy highlights the versatility of the aldol reaction by reversing the conventional roles of the aldehyde and ketone as electrophile and nucleophile, respectively.

Methodologies involving iodoalkenes for the synthesis of this particular class of compounds are less direct. However, general strategies in organic synthesis can utilize such precursors. For instance, iodoalkenes can participate in various cross-coupling reactions or be converted into organometallic reagents, which could then react with appropriate electrophiles to construct the desired carbon skeleton. Another advanced approach involves the halo-aldol reaction, where vinyl ketones can react with aldehydes in the presence of reagents like titanium tetrachloride (TiCl₄) and tetra-n-butylammonium iodide (n-Bu₄NI) to generate α-iodomethyl-β-hydroxy ketones. organic-chemistry.org While not a direct derivatization from a simple iodoalkene, this demonstrates a modern method for incorporating iodine into a β-hydroxy ketone structure.

Strategic Precursor Utilization in Synthetic Pathways

The this compound framework, characterized by its α-hydroxy ketone (or acyloin) functional group, serves as a versatile intermediate in organic synthesis. researchgate.net This structural motif allows for a variety of subsequent synthetic manipulations, making it a valuable building block for more complex molecules. researchgate.netorganicreactions.org

One of the characteristic reactions of α-hydroxy ketones is the α-ketol rearrangement (also known as the acyloin rearrangement). organicreactions.orgnih.gov Under acidic or basic conditions, this isomerization involves the 1,2-shift of an alkyl or aryl substituent from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. nih.gov This process transforms the initial α-hydroxy ketone into an isomeric product. The reversibility of the reaction means the thermodynamically more stable isomer is typically favored. organicreactions.org This rearrangement capacity makes α-hydroxy ketones strategic precursors for accessing different carbonyl-containing architectures.

Beyond rearrangement, the dual functionality of α-hydroxy ketones opens avenues for diverse transformations. The hydroxyl group can be further oxidized, protected, or converted into a leaving group for substitution reactions. The ketone's carbonyl group can undergo nucleophilic addition, reduction to a secondary alcohol (forming a 1,2-diol), or condensation reactions. The presence of both functionalities in proximity allows for the synthesis of various heterocyclic compounds and other complex molecular targets.

Exploration of Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 3 Methyl 4 Phenylbutan 2 One

Reaction Mechanisms and Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule, along with acidic α-hydrogens, allows for a variety of reaction pathways.

Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry, and its mechanism has been the subject of extensive theoretical investigation. academie-sciences.fr For a compound like 3-Hydroxy-3-methyl-4-phenylbutan-2-one, computational studies on simpler aldehydes and ketones provide a foundational understanding. Ab initio molecular orbital calculations have been instrumental in mapping the reaction pathways of nucleophilic additions. sci-hub.ru

A key finding from these theoretical studies is the specific trajectory of nucleophilic attack on the carbonyl carbon. The nucleophile approaches the carbonyl carbon at an angle of approximately 107 degrees, a path known as the Bürgi-Dunitz trajectory. academie-sciences.fr This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl group's π* lowest unoccupied molecular orbital (LUMO). rsc.org

In the context of this compound, theoretical models would account for the steric hindrance provided by the adjacent methyl and benzyl (B1604629) groups, as well as potential intramolecular hydrogen bonding from the tertiary hydroxyl group, which could influence the electrophilicity of the carbonyl carbon. Condensation reactions, such as the aldol (B89426) condensation, are driven by the acidity of the α-hydrogen atoms. ncert.nic.in Theoretical models show that the stability of the resulting enolate conjugate base is a key factor, which is enhanced by the electron-withdrawing effect of the carbonyl group. ncert.nic.in

| Parameter | Theoretical Description | Relevance to this compound | Source |

|---|---|---|---|

| Bürgi-Dunitz Trajectory | The preferred angle of approach for a nucleophile towards a carbonyl carbon, typically around 105-107°. | Dictates the stereochemical outcome of additions to the ketone, though influenced by steric bulk. | academie-sciences.fr |

| HOMO-LUMO Interaction | The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group. | The energy and shape of the π* LUMO of the ketone group determine its reactivity towards nucleophiles. | rsc.org |

| Enolate Stability | In condensation reactions, the stability of the intermediate enolate is crucial. It is stabilized by resonance and the electron-withdrawing nature of the carbonyl. | Determines the feasibility and equilibrium of retro-aldol or further condensation reactions. | ncert.nic.in |

The stereochemical outcome of reactions like the aldol addition, which forms β-hydroxy ketones, is often rationalized by analyzing the transition state structures. The Zimmerman-Traxler model is a widely accepted paradigm for predicting the stereoselectivity of aldol reactions involving metal enolates, proposing a chair-like, six-membered ring transition state. harvard.edu

Computational studies using ab initio methods have been employed to calculate the energies and geometries of these transition states for various enolates (anionic, lithium, boron). acs.orgacs.org These analyses confirm that chair-like transition states are generally lower in energy than boat-like alternatives. The substituents on the enolate and the aldehyde determine the preferred stereochemical pathway by minimizing unfavorable 1,3-diaxial interactions within the chair transition state. harvard.edu For a molecule like this compound, which is an aldol product, understanding these transition states is key to explaining its formation and potential retro-aldol fragmentation. Computational models can calculate the energy profiles, identifying the activation barriers for both the forward and reverse reactions.

| Transition State Model | Key Features | Predicted Stereochemistry | Source |

|---|---|---|---|

| Zimmerman-Traxler (Chair) | A six-membered, pericyclic, chair-like transition state involving the metal enolate and the aldehyde. | (Z)-enolates lead to syn-aldol products; (E)-enolates lead to anti-aldol products. | harvard.edu |

| Open Transition State | Occurs in the presence of certain Lewis acids that coordinate strongly to the aldehyde, disrupting the cyclic transition state. | Can lead to non-Zimmerman-Traxler products (e.g., anti-products from Z-enolates). | harvard.edu |

| Ab Initio Calculations | Provide detailed geometries and energies for transition states, confirming the stability of chair-like structures. | Allows for quantitative prediction of diastereoselectivity based on calculated energy differences between competing transition states. | acs.orgacs.org |

Catalysts can significantly alter the reaction pathway and stereochemical outcome of reactions involving α-hydroxy ketones. rsc.org For instance, in asymmetric allylation reactions, a dual-catalyst system comprising palladium and borinic acid can be used. acs.org

The proposed mechanism involves the borinic acid acting as a nucleophilic activator for the α-hydroxy ketone. It forms a tetracoordinated enediol boronate complex. Simultaneously, the chiral palladium catalyst generates an electrophilic π-allyl palladium complex. The subsequent reaction between these two activated species proceeds with high stereoselectivity, controlled by the chiral environment of the palladium catalyst. acs.org This demonstrates how catalysts can modulate a reaction's mechanism by activating the substrate and controlling the approach of the reactants.

| Catalytic System | Reaction Type | Role of Catalyst | Source |

|---|---|---|---|

| Palladium / Borinic Acid | Asymmetric Allylation | Borinic acid activates the hydroxy ketone as a boronate complex; Chiral Pd-catalyst generates and controls the electrophile. | acs.org |

| Cu(I) Salts | Oxidation | Catalyzes the selective oxidation of the hydroxyl group to a carbonyl using oxygen as the oxidant. | rsc.org |

| Base (e.g., K₂CO₃) | "On-Water" Oxidation | A base can catalyze the selective oxidation of the α-hydroxy ketone to a diketone using air as the oxidant, with the reaction enhanced by water. | chemrxiv.org |

Functional Group Interconversions

The hydroxyl and carbonyl groups of this compound are amenable to a range of oxidative, reductive, and substitution reactions, enabling its conversion into other valuable chemical structures.

The α-hydroxy ketone moiety is a versatile functional group that can undergo both oxidation and reduction.

Oxidation: The secondary alcohol within an α-hydroxy ketone can be oxidized to a ketone, yielding a 1,2-diketone. This transformation can be achieved using various reagents. For example, a copper(I)-catalyzed system using molecular oxygen as the oxidant provides an efficient method for this conversion. rsc.org Base-catalyzed aerobic oxidation has also been reported as a green and sustainable method. chemrxiv.org Other oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) are also effective for converting α-hydroxy ketones into dicarbonyl compounds. acs.org

Reduction: The carbonyl group of the α-hydroxy ketone can be selectively reduced to a secondary alcohol, resulting in the formation of a 1,2-diol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com This reduction creates a new stereocenter, and the stereochemical outcome can often be controlled through the choice of reagent and reaction conditions.

| Transformation | Reagent/Catalyst | Product Type | Source |

|---|---|---|---|

| Oxidation of Hydroxyl | Cu(I) / O₂ | 1,2-Diketone | rsc.org |

| Oxidation of Hydroxyl | K₂CO₃ / Air / H₂O | 1,2-Diketone | chemrxiv.org |

| Oxidation of Hydroxyl | Dimethyl Sulfoxide (DMSO) | 1,2-Diketone | acs.org |

| Reduction of Carbonyl | Sodium Borohydride (NaBH₄) | 1,2-Diol | youtube.com |

The hydroxyl group in this compound is tertiary, which presents challenges for substitution reactions. The hydroxide (B78521) ion (OH⁻) is a poor leaving group, and direct substitution via SN1 or SN2 mechanisms is generally not feasible.

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or a halide. Once converted, the substrate can undergo nucleophilic substitution. While SN1 reactions at this center could be possible due to the stability of the tertiary carbocation, SN2 reactions at a tertiary center are generally considered unfavorable due to steric hindrance. However, studies on analogous chiral tertiary α-chloroketones have shown that nucleophilic substitution can proceed smoothly even at a tertiary carbon center with strong nucleophiles like sodium azide (B81097) or alkyl thiols. nih.gov This suggests that the electronic influence of the adjacent carbonyl group may facilitate substitution reactions that would otherwise be difficult. nih.govresearchgate.net

| Step | Reagent Example | Intermediate/Product | Purpose |

|---|---|---|---|

| Activation of -OH | Tosyl chloride (TsCl) in pyridine | Tertiary tosylate | Convert -OH into a good leaving group (-OTs). |

| Activation of -OH | Thionyl chloride (SOCl₂) | Tertiary chloride | Convert -OH into a good leaving group (-Cl). |

| Nucleophilic Substitution | Sodium azide (NaN₃) on the activated substrate | Tertiary azide | Introduction of a new functional group via substitution. nih.gov |

| Nucleophilic Substitution | Alkyl thiols on the activated substrate | Tertiary thioether | Formation of a C-S bond via substitution. nih.gov |

Participation in Carbon-Carbon Bond Forming Reactions (general for related enones)

While specific studies detailing the participation of this compound in carbon-carbon bond forming reactions are not extensively documented in publicly available literature, its structural motif as an α-hydroxy ketone suggests its potential to engage in several classical and modern organic reactions. The reactivity of α-hydroxy ketones and related enones is a well-established area of organic synthesis, providing versatile pathways for the construction of complex molecular architectures. The presence of the hydroxyl and ketone functionalities in close proximity allows for unique reactivity, including the formation of enolates and the potential for the hydroxyl group to act as a directing or participating group.

One of the most fundamental carbon-carbon bond forming reactions for carbonyl compounds is the Aldol reaction . libretexts.orglibretexts.orgwikipedia.org An α-hydroxy ketone, such as this compound, possesses α-hydrogens that can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another aldehyde or ketone to form a β-hydroxy carbonyl compound. libretexts.orgwikipedia.org The reaction can be catalyzed by either acid or base. libretexts.org The initial aldol adduct may subsequently undergo dehydration, particularly under heating, to yield an α,β-unsaturated carbonyl compound, a reaction known as the Aldol condensation. libretexts.org

The general mechanism for a base-catalyzed Aldol reaction involves three main steps:

Enolate formation: A base abstracts an α-hydrogen from the carbonyl compound, forming a resonance-stabilized enolate. libretexts.org

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule. libretexts.org

Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl product. libretexts.org

Another significant carbon-carbon bond forming reaction is the Michael addition , which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound itself is not an α,β-unsaturated enone, its dehydration product would be. This highlights a potential two-step sequence where an aldol condensation could first generate an enone, which then serves as a substrate for a Michael addition. Nucleophiles in the Michael reaction are typically stabilized carbanions, such as those derived from malonates, β-ketoesters, or nitroalkanes. organic-chemistry.org

The Benzoin condensation is a classic reaction that specifically involves the coupling of two aldehydes to form an α-hydroxy ketone, also known as an acyloin. researchgate.netresearchgate.net This reaction is typically catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene. While this is a method for the synthesis of α-hydroxy ketones rather than a reaction of them to form larger carbon skeletons, it underscores the importance of this structural motif in carbon-carbon bond formation. researchgate.netresearchgate.net

Modern advancements in catalysis have also provided enantioselective methods for these reactions. For instance, organocatalysis has been successfully employed for the asymmetric Michael addition to α,β-unsaturated enones, allowing for the synthesis of chiral molecules with high enantiomeric excess. mdpi.com

The following interactive table summarizes these key carbon-carbon bond forming reactions that are relevant to α-hydroxy ketones and their related enones.

| Reaction | Reactant 1 (Donor) | Reactant 2 (Acceptor) | Product Type | Catalyst/Conditions |

| Aldol Reaction | Ketone/Aldehyde (with α-H) | Ketone/Aldehyde | β-Hydroxy Ketone/Aldehyde | Acid or Base |

| Aldol Condensation | Ketone/Aldehyde (with α-H) | Ketone/Aldehyde | α,β-Unsaturated Ketone/Aldehyde | Acid or Base, Heat |

| Michael Addition | Stabilized Carbanion (e.g., malonate ester) | α,β-Unsaturated Ketone/Aldehyde | 1,5-Dicarbonyl Compound | Base |

| Benzoin Condensation | Aromatic Aldehyde | Aromatic Aldehyde | α-Hydroxy Ketone (Acyloin) | Cyanide, Thiamine (NHC) |

Theoretical and Computational Chemistry Insights into 3 Hydroxy 3 Methyl 4 Phenylbutan 2 One

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For instance, in the study of the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile, catalyzed by magnesium ethoxide, DFT calculations were employed to map out the entire reaction pathway. researchgate.net This approach allows for the calculation of the energies of reactants, intermediates, transition states, and products. By identifying the lowest energy pathway, the most probable mechanism can be determined. Such an analysis for 3-Hydroxy-3-methyl-4-phenylbutan-2-one would involve modeling its reactions, for example, a condensation or oxidation reaction, to understand the step-by-step molecular transformations.

Analysis of Geometries, Frequencies, and Vibrational Modes in Reaction Intermediates and Transition States

A critical aspect of computational reaction mechanism studies is the optimization of the geometries of all species involved, including short-lived intermediates and transition states. researchgate.net For each optimized structure, frequency calculations are performed. These calculations serve two main purposes: to confirm the nature of the stationary point on the potential energy surface (a minimum for reactants, products, and intermediates, and a first-order saddle point for transition states) and to obtain the zero-point vibrational energies (ZPVE) for more accurate energy calculations. researchgate.netnih.gov

For a transition state, one unique imaginary frequency corresponding to the vibrational mode of the bond-breaking or bond-forming process should be observed. researchgate.net The analysis of these vibrational modes provides a clear picture of the atomic motions that lead from the reactant to the product through the transition state.

Table 1: Illustrative Geometrical and Vibrational Data for a Hypothetical Reaction Intermediate (Note: This data is representative and not from a specific study on this compound)

| Parameter | Value | Description |

|---|---|---|

| C=O Bond Length | 1.25 Å | The carbonyl bond length in a reaction intermediate. |

| O-H Bond Length | 0.98 Å | The hydroxyl group bond length. |

| Key Vibrational Frequencies | 1650 cm⁻¹ (C=O stretch) | Characteristic frequency for the carbonyl group. |

| 3400 cm⁻¹ (O-H stretch) | Characteristic frequency for the hydroxyl group. |

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Elucidation

To confirm that a calculated transition state correctly connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the minimum energy path downhill from the transition state structure in both the forward and reverse directions. A successful IRC calculation will lead to the corresponding reactant and product, thereby validating the proposed reaction pathway. researchgate.net This analysis is crucial for unambiguously establishing the sequence of events in a chemical reaction at the molecular level.

Charge Density Distribution and Bond-Forming Critical Point Analysis

The theory of Atoms in Molecules (AIM), developed by Bader, can be used to analyze the charge density distribution and the nature of chemical bonds. researchgate.net By examining the bond critical points (BCPs)—locations where the charge density is at a minimum between two bonded atoms—one can gain insight into the bond's strength and character. In the context of a reaction mechanism, analyzing the changes in charge density at the BCPs for forming or breaking bonds provides a quantitative description of the bonding evolution throughout the reaction process. researchgate.net This method can pinpoint when and how bonds are formed and broken during a chemical transformation.

Comparative Studies of Catalyzed versus Uncatalyzed Reaction Energetics

Computational chemistry is particularly useful for understanding the role of catalysts. By calculating the activation energies for both a catalyzed and an uncatalyzed reaction, one can quantify the catalyst's efficiency. For example, in the reaction involving 3-hydroxy-3-methyl-2-butanone, the presence of magnesium ethoxide as a catalyst was shown to lower the activation energy by 102.37 kJ mol⁻¹. researchgate.net This significant reduction in the energy barrier demonstrates why the catalyzed reaction proceeds much more readily than the uncatalyzed one. A similar comparative study on a reaction involving this compound would provide valuable data on the effectiveness of potential catalysts for its transformations.

Table 2: Representative Energy Profile Comparison (kJ mol⁻¹) (Note: This data is illustrative and based on a related system, not this compound)

| Reaction Pathway | Reactant Complex | Transition State | Product Complex | Activation Energy (Ea) |

|---|---|---|---|---|

| Uncatalyzed | 0.00 | 150.0 | -50.0 | 150.0 |

| Catalyzed | -10.0 | 37.63 | -65.0 | 47.63 |

This table illustrates how a catalyst can lower the energy of the transition state, thereby accelerating the reaction rate.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 Hydroxy 3 Methyl 4 Phenylbutan 2 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to separating 3-Hydroxy-3-methyl-4-phenylbutan-2-one from starting materials, byproducts, and other impurities, as well as for quantifying its concentration. The selection of a specific technique is dictated by the analytical objective, whether it be reaction monitoring, purification, or final purity assessment.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity analysis and quantification of moderately polar organic compounds like this compound. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical RP-HPLC method for analyzing related phenylbutan-2-one structures involves a C8 or C18 stationary phase. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.comresearchgate.net Adjusting the pH of the mobile phase and the gradient of the organic solvent allows for the optimization of peak separation and resolution. researchgate.net Detection is commonly achieved using a UV detector at a wavelength where the phenyl group exhibits strong absorbance. researchgate.net A patent for the synthesis of 3-methyl-4-phenyl-2-butanone specifies that high-performance liquid chromatography is used to confirm that the final product purity is greater than 99%. google.com

Table 1: Illustrative RP-HPLC Parameters for Phenylbutanone Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1; C8 or C18 (e.g., 25 cm x 4.6 mm, 5 µm) sielc.comresearchgate.net | Provides a nonpolar stationary phase for effective hydrophobic interaction and separation. |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com | Acetonitrile acts as the strong organic eluent, while the aqueous component provides polarity. Phosphoric acid helps to protonate silanol (B1196071) groups and control the ionization state of the analyte for sharp, symmetrical peaks. For MS compatibility, formic acid is substituted. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Detection | UV at 254 nm researchgate.net | The phenyl group in the molecule provides strong UV absorbance at this wavelength, enabling sensitive detection. |

| Injection Volume | 20 µL researchgate.net | A typical volume for analytical HPLC to avoid column overloading. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed. HPLC methods developed for this compound are often directly scalable to UPLC systems. sielc.comsielc.com By using columns with smaller particles (e.g., 3 µm or less), UPLC applications can drastically reduce analysis times and solvent consumption while improving peak resolution, making it ideal for high-throughput screening and quality control. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for assessing the purity of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying trace impurities. In the context of this compound, GC separates the compound from any volatile contaminants based on their boiling points and interactions with the column's stationary phase. researchgate.net

Following separation, the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is used for unambiguous structural confirmation. researchgate.netnih.gov The molecular ion peak confirms the molecular weight of the compound. This dual separation-and-detection capability makes GC-MS an invaluable tool for confirming the identity and purity of synthetic products. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of a chemical reaction in real-time. scielo.org.bo During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the desired product. The relative positions of the spots (Rf values) indicate the progress of the reaction, signaling when it has reached completion. scielo.org.bo

Column Chromatography for Purification and Diastereomer Separation

Column chromatography is the preparative-scale counterpart to TLC and is extensively used for the purification of synthetic products. orgsyn.org After a synthesis, the crude this compound product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) is then passed through the column, separating the components of the mixture based on their differential adsorption to the stationary phase. orgsyn.org

For instance, in the synthesis of a closely related precursor, 3-chloro-4-phenylbutan-2-one, purification was achieved using a silica gel column with an ethyl acetate (B1210297) and pentane (B18724) solvent system. orgsyn.org Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure compound. This technique is also crucial for separating diastereomers, which often exhibit slight differences in polarity, allowing for their resolution through careful selection of the stationary and mobile phases.

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's connectivity and functional groups.

The structural elucidation of a key synthetic precursor, 3-chloro-4-phenylbutan-2-one, provides a clear example of how these techniques are applied. orgsyn.org The data from such an analysis is directly analogous to what would be required to confirm the structure of the final hydroxylated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR identifies the number of non-equivalent carbon atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. Key absorbances for this class of compounds include a strong C=O stretch for the ketone and a broad O-H stretch for the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. orgsyn.org

Table 2: Representative Spectroscopic Data for a Phenylbutanone Precursor (3-chloro-4-phenylbutan-2-one) orgsyn.org

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ: 2.29 (s, 3 H), 3.08 (dd, J = 14.3, 8.1 Hz, 1 H), 3.34 (dd, J = 14.3, 6.2 Hz, 1 H), 4.41 (dd, J = 8, 6.2 Hz, 1 H), 7.21–7.33 (m, 5 H) | 2.29 ppm : Singlet for the 3 protons of the acetyl methyl group (CH₃-C=O). 3.08 & 3.34 ppm : Two doublets of doublets for the two diastereotopic protons of the benzyl (B1604629) CH₂ group. 4.41 ppm : Doublet of doublets for the single proton on the carbon bearing the chlorine atom (CH-Cl). 7.21-7.33 ppm : Multiplet for the 5 aromatic protons of the phenyl group. |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6 | 26.8 ppm : Acetyl methyl carbon. 39.8 ppm : Benzyl CH₂ carbon. 63.8 ppm : Methine carbon attached to chlorine (CH-Cl). 127.2, 128.6, 129.3, 136.1 ppm : Aromatic carbons. 202.6 ppm : Ketone carbonyl carbon. |

| IR (neat, cm⁻¹) | 3030, 2928, 1715, 1357, 1157 | 3030 cm⁻¹ : Aromatic C-H stretch. 2928 cm⁻¹ : Aliphatic C-H stretch. 1715 cm⁻¹ : Strong C=O stretch characteristic of a ketone. |

| HRMS (ESI) | Calculated for C₁₀H₁₁ClONa [M+Na]⁺: 205.0391 | Found: 205.0394 | The measured mass is in excellent agreement with the calculated mass for the sodium adduct of the molecular formula, confirming the elemental composition. |

By applying this comprehensive suite of analytical techniques, the identity, purity, and structure of this compound can be unequivocally established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR Analysis provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals are distinct. The acetyl group's methyl protons (H-1) would appear as a sharp singlet. The methyl protons at the C-3 position would also produce a singlet. The benzylic protons on C-4 are chemically equivalent and would appear as another singlet. The aromatic protons of the phenyl group would typically show up as a multiplet in the aromatic region of the spectrum. Finally, the hydroxyl proton exhibits a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Analysis complements the proton data by providing a count of the unique carbon atoms in the molecule. Key signals include a resonance at a high chemical shift characteristic of the ketone carbonyl carbon (C-2). The quaternary carbon attached to the hydroxyl group (C-3) and the benzylic carbon (C-4) would have distinct chemical shifts. The two methyl carbons (C-1 and the C-3 methyl) would appear in the upfield region, while the carbons of the phenyl ring would produce signals in the aromatic region.

The following table summarizes the predicted NMR data based on established chemical shift principles for analogous structures. pdx.edu

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Signal 1 | -C(=O)CH₃ (H-1) | ~2.1 | Singlet | 3H |

| Signal 2 | -C(OH)CH₃ | ~1.4 | Singlet | 3H |

| Signal 3 | -CH₂Ph (H-4) | ~2.9 | Singlet | 2H |

| Signal 4 | -OH | Variable | Broad Singlet | 1H |

| Signal 5 | -C₆H₅ (Aromatic) | ~7.2-7.4 | Multiplet | 5H |

| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) | ||

| Signal 1 | -C (=O)CH₃ (C-2) | ~210 | ||

| Signal 2 | -C (OH)CH₃ (C-3) | ~75 | ||

| Signal 3 | -C H₂Ph (C-4) | ~50 | ||

| Signal 4 | -C(=O)C H₃ (C-1) | ~25 | ||

| Signal 5 | -C(OH)C H₃ | ~28 | ||

| Signal 6 | Aromatic Carbons | ~127-135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. The presence of the ketone is confirmed by a sharp, intense C=O stretching band around 1710 cm⁻¹. Other significant peaks include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹), as well as C=C stretching absorptions in the 1600-1450 cm⁻¹ region, characteristic of the phenyl group.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H Stretch | Tertiary Alcohol |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic |

| ~1710 (sharp, strong) | C=O Stretch | Ketone |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |

| ~1200-1050 | C-O Stretch | Tertiary Alcohol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 178.

The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This can lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak. Another significant fragmentation involves the cleavage between C3 and C4, which can result in the highly stable benzyl cation ([C₇H₇]⁺) at m/z 91.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z | Ion Formula | Fragment Identity |

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of a methyl group (-CH₃) |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 87 | [C₅H₇O]⁺ | Cleavage at C3-C4 |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Optical Rotation Measurements for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Optical rotation measurement, or polarimetry, is a classical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This physical property is used to determine the enantiomeric purity of a sample.

A solution of a pure enantiomer will rotate the plane of polarized light by a specific angle, known as the specific rotation ([α]). The other enantiomer will rotate the light by the exact same magnitude but in the opposite direction. A racemic mixture (a 50:50 mix of both enantiomers) will not rotate the light at all, as the rotations cancel each other out.

The enantiomeric excess (ee) of a non-racemic mixture can be calculated from its observed rotation (α_obs) and the specific rotation of the pure enantiomer ([α]_max):

ee (%) = (α_obs / [α]_max) × 100

This measurement is crucial for assessing the success of an asymmetric synthesis or a chiral resolution process.

Enantiomeric Excess Determination Methods

While polarimetry provides a measure of bulk enantiomeric purity, chromatographic methods are required to separate and directly quantify the individual enantiomers.

HPLC Analysis of Derivatized Chiral Samples

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the enantiomeric excess of a chiral compound. While direct separation on a chiral stationary phase (CSP) is possible, an alternative and robust method involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.

This process involves reacting the racemic or enantioenriched this compound with a single, pure enantiomer of a CDA. The hydroxyl group of the analyte reacts with the CDA to form a covalent bond, resulting in a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily separated using standard, achiral HPLC columns, typically a reversed-phase column such as a C18.

A typical procedure would involve:

Derivatization: Reaction of the analyte with a CDA like Mosher's acid chloride (MTPA-Cl) or another suitable agent. researchgate.net

HPLC Separation: Injection of the resulting diastereomeric mixture onto a reversed-phase HPLC column.

Elution: Using a mobile phase, often a mixture of acetonitrile and water, to separate the diastereomers based on their different polarities.

Detection: Monitoring the column eluent with a UV detector, as the phenyl group in the analyte provides strong UV absorbance.

Quantification: The enantiomeric excess is determined by integrating the areas of the two separated diastereomeric peaks. The ratio of the peak areas directly reflects the ratio of the enantiomers in the original sample. nih.gov

This derivatization-HPLC method is a reliable and widely used technique for the accurate determination of enantiomeric purity in chiral alcohols and ketones.

Applications and Research Utility of 3 Hydroxy 3 Methyl 4 Phenylbutan 2 One in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The inherent structural features of 3-Hydroxy-3-methyl-4-phenylbutan-2-one, namely its hydroxyl and ketone functional groups, alongside a chiral center, position it as a potentially valuable intermediate in the synthesis of complex molecules. The hydroxyl group can be readily derivatized or serve as a handle for further transformations, while the ketone functionality allows for a variety of carbon-carbon bond-forming reactions.

While specific, extensively documented examples of its direct application in the total synthesis of complex natural products are not widely reported in publicly available literature, its structural motifs are present in various biologically active compounds. The α-hydroxy ketone moiety is a key feature in many natural and synthetic molecules, and the presence of a benzylic group provides a scaffold that can be further elaborated.

The potential for this compound to serve as a precursor to other key intermediates is an area of interest. For instance, oxidation or reduction of the existing functional groups can lead to a diverse array of derivatives. The strategic placement of the methyl group also influences the reactivity and stereochemical outcome of subsequent reactions, a factor that can be exploited in sophisticated synthetic strategies.

Development of Chiral Building Blocks for Stereoselective Synthetic Pathways

The presence of a stereocenter at the C3 position makes this compound a candidate for the development of chiral building blocks. Enantiomerically pure forms of this compound could be invaluable in stereoselective synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity of the target molecule.

Research into the enantioselective synthesis of related α-hydroxy ketones has paved the way for methodologies that could potentially be applied to this compound. Techniques such as asymmetric aldol (B89426) reactions, Sharpless asymmetric dihydroxylation of corresponding enol ethers, or enzymatic resolutions could theoretically provide access to the individual enantiomers.

Once obtained in enantiopure form, these chiral building blocks can be incorporated into larger molecules, transferring their stereochemical information and enabling the synthesis of a single desired stereoisomer of a complex target. This is of paramount importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological effects.

Investigation as a Reagent in Novel Organic Transformations

Beyond its role as a structural component, this compound is a subject of investigation for its potential as a reagent or catalyst in novel organic transformations. The interplay between the hydroxyl and ketone functionalities could be harnessed to mediate or participate in unique chemical reactions.

For example, the hydroxyl group could act as an internal directing group in reactions involving the adjacent ketone, influencing the regioselectivity or stereoselectivity of the transformation. Furthermore, metal complexes of this compound could be explored for their catalytic activity in various organic reactions.

While the body of research dedicated specifically to the application of this compound as a reagent is still emerging, the broader field of organocatalysis and the use of bifunctional molecules to promote chemical reactions provide a fertile ground for future investigations. The unique electronic and steric properties conferred by the phenyl and methyl substituents may lead to the discovery of new and unexpected reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Hydroxy-3-methyl-4-phenylbutan-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or aldol addition, using ketones and aldehydes as precursors. Catalysts like NaOH or organocatalysts (e.g., proline derivatives) improve stereoselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances yield. Monitoring reaction progress with TLC or GC-MS ensures optimal termination .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis in deuterated chloroform (CDCl₃) or DMSO-d₆ reveals characteristic signals: a singlet for the methyl group adjacent to the ketone (δ ~2.1 ppm), a doublet for the hydroxyl proton (δ ~3.8 ppm, exchangeable), and aromatic protons (δ ~7.2–7.4 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~210 ppm) and quaternary carbons. DEPT-135 distinguishes CH₃/CH₂ groups. Cross-validation with FTIR (C=O stretch ~1700 cm⁻¹) and HRMS ensures accuracy .

Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm is effective. Mobile phases like acetonitrile/water (70:30 v/v) or methanol/0.1% formic acid (65:35 v/v) achieve baseline separation. Calibration curves (0.1–100 µg/mL) ensure linearity. For polar matrices, HILIC columns or derivatization (e.g., silylation for GC-MS) may improve sensitivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects are incorporated via PCM. Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution. Docking studies (AutoDock Vina) predict interactions with biological targets, such as enzymes involved in ketone metabolism .

Q. What strategies address challenges in refining the crystal structure of this compound using SHELX?

- Methodological Answer : SHELXL handles twinning via TWIN/BASF commands and resolves disorder using PART/SUMP restraints. Hydrogen atoms are placed geometrically (HFIX) or located via difference maps. High-resolution data (<1.0 Å) improves anisotropic displacement parameters. For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO refines occupancy ratios and validates with R-free values .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Cross-referencing with DEPT, HSQC, and HMBC clarifies connectivity. IR and Raman spectroscopy validate functional groups. Single-crystal X-ray diffraction provides unambiguous structural confirmation. Collaborative databases (e.g., Cambridge Structural Database) standardize reporting .

Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound?

- Methodological Answer : Use immortalized cell lines (e.g., HepG2, HEK293) for preliminary screens. MTT assays (24–72 hr exposure) measure mitochondrial activity. ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI) elucidate mechanisms. Dose-response curves (IC₅₀) guide safety thresholds. Compare with structural analogs (e.g., 4-(4-Hydroxyphenyl)butan-2-one) to identify toxicity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。